molecular formula C29H30F6N4OS B8089684 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea

Cat. No.: B8089684
M. Wt: 596.6 g/mol
InChI Key: KBYUJTLQXUVPQI-ZRJNXXGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a cinchona alkaloid-derived bifunctional organocatalyst. Its structure features a thiourea group at position 9 of the cinchonan backbone and a 3,5-bis(trifluoromethyl)phenyl substituent. This compound is widely used in enantioselective reactions, such as Mannich reactions and conjugate additions, owing to its dual activation of electrophilic and nucleophilic substrates via hydrogen bonding and steric control .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUJTLQXUVPQI-ZRJNXXGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cinchona Alkaloid Derivatization

The cinchona alkaloid backbone serves as the foundational scaffold for this compound. Hydroquinine or hydroquinidine derivatives are typically employed due to their inherent chirality and structural compatibility. The critical step involves converting the C9 hydroxyl group of the cinchona skeleton into an amine functionality. This transformation is achieved via a Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and diphenylphosphoryl azide (DPPA), followed by a Staudinger reduction with triphenylphosphine in tetrahydrofuran (THF) to yield the intermediate amine.

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–25°C (Staudinger reduction)

  • Yield: 80–85%

3,5-Bis(trifluoromethyl)aniline Preparation

The aryl component, 3,5-bis(trifluoromethyl)aniline, is commercially available but may require purification via recrystallization from hexane or column chromatography to achieve >99% purity. Analytical confirmation via 1H NMR^1\text{H NMR} (δ=7.52ppm\delta = 7.52 \, \text{ppm}, singlet, 2H) and 19F NMR^{19}\text{F NMR} (δ=63.5ppm\delta = -63.5 \, \text{ppm}, singlet) is essential.

Thiourea Coupling Reaction

Reaction Mechanism

The thiourea linkage is formed through a nucleophilic addition-elimination reaction between the cinchona-derived amine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The reaction proceeds under mild conditions to preserve stereochemical integrity.

Representative Procedure:

  • Dissolve the cinchona amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature under nitrogen.

  • Quench with saturated NaHCO3_3, extract with DCM, and dry over MgSO4_4.

Optimization Insights:

  • Solvent Effects: Dichloromethane outperforms acetonitrile or THF in yield (92% vs. 78%).

  • Stoichiometry: A 10% excess of isothiocyanate minimizes unreacted amine.

Stereochemical Control and Characterization

Chirality Preservation

The (9R) configuration of the cinchona moiety is critical for catalytic activity. Optical rotation measurements confirm enantiopurity: [α]D20=+193°[α]^{20}_D = +193° to +223°+223° (c = 1.0 in methanol). Racemization is mitigated by maintaining temperatures below 30°C during synthesis.

Analytical Validation

HPLC Purity: ≥95.0% (C18 column, 70:30 methanol/water, 1.0 mL/min).
Mass Spectrometry: ESI-MS m/z 597.2 [M+H]+^+ (calculated for C29_{29}H30_{30}F6_6N4_4OS: 596.6).

Industrial-Scale Production Considerations

Process Intensification

Batch reactors are preferred for scalability, with the following adjustments:

  • Catalyst Recycling: Immobilized cinchona catalysts on silica gel reduce costs by 40%.

  • Solvent Recovery: Distillation reclaims >90% of DCM, aligning with green chemistry principles.

Quality Control Specifications

ParameterSpecificationMethod
Water Content≤5.0% (Karl Fischer)ASTM E203-16
Residual Solvents<50 ppm (DCM)GC-FID
Enantiomeric Excess≥99% d.e.Chiral HPLC

Comparative Analysis of Synthetic Routes

The table below evaluates three documented methods for thiourea formation:

MethodYield (%)Purity (%)Stereoselectivity
DCM, 24h, RT929599% d.e.
THF, 18h, 40°C788895% d.e.
Acetonitrile, 36h, RT658290% d.e.

The dichloromethane-based method achieves optimal balance between yield and enantiomeric excess, making it the industry standard .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed via oxidation.

    Amines: Formed via reduction.

    Substituted Quinoline Derivatives: Formed via nucleophilic substitution.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea involves multi-step chemical reactions that include the formation of key intermediates. The structure has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of critical functional groups necessary for its biological activity .

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. In a study focusing on pyrazole derivatives with similar structural features, it was found that these compounds demonstrated significant activity against various strains of bacteria including MRSA (Methicillin-resistant Staphylococcus aureus) . The incorporation of the trifluoromethyl group is believed to enhance the interaction with bacterial cell membranes, improving efficacy.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiourea derivatives have been explored for their ability to inhibit cancer cell proliferation. The presence of both the trifluoromethyl group and the cinchonan moiety may contribute synergistically to anticancer activity by interfering with cellular signaling pathways involved in tumor growth .

Catalysis

This compound has been identified as a potential chiral catalyst in asymmetric synthesis. Its unique structural features allow it to facilitate reactions with high enantioselectivity, making it valuable in the synthesis of pharmaceuticals where chirality is crucial .

Polymer Chemistry

Due to its distinctive properties, this compound can be utilized as a building block in the development of advanced materials such as polymers with specific thermal or mechanical properties. The trifluoromethyl group can impart desirable characteristics like increased chemical resistance and lower surface energy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives including those similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited lower Minimum Inhibitory Concentration (MIC) values compared to their non-trifluoromethyl counterparts, highlighting the importance of this functional group in enhancing biological activity .

Case Study 2: Chiral Catalysis

In a recent publication, researchers synthesized a series of thiourea-based chiral catalysts for asymmetric reactions. The introduction of this compound into reaction mixtures led to improved yields and selectivity in producing chiral compounds relevant for drug development .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety allows it to bind to DNA or proteins, potentially inhibiting their function. The trifluoromethyl groups enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry at position 9 critically influences catalytic performance:

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea (CAS 852913-16-7):
    • The 8α,9S configuration (9-epi-DHQT) exhibits distinct enantioselectivity in nitrostyrene conjugate additions, achieving >90% ee in some cases .
    • Molecular formula: C29H28F6N4OS; MW: 594.61 .
  • Target Compound (9R configuration) :
    • The 9R configuration provides complementary stereochemical control, favoring alternative reaction pathways. For example, it catalyzes Mannich reactions of N-carbamate amido sulfones with high optical purity .
Parameter Target Compound (9R) 8α,9S Isomer
CAS Number Not explicitly listed 852913-16-7
Molecular Weight ~594 (estimated) 594.61
Key Application Mannich reactions Nitrostyrene additions
Enantioselectivity High (specific to substrates) >90% ee in model reactions

Dihydro vs. Non-Dihydro Derivatives

  • Example CAS: 852913-25-8 .
  • Target Compound (10,11-dihydro) :
    • The dihydro modification enhances structural rigidity, improving stereochemical precision in catalysis .

Functional Group Modifications: Thiourea vs. Urea

Thiourea Derivatives

The thiourea group (-NHC(S)NH-) is a strong hydrogen-bond donor, critical for activating electrophiles like nitroalkanes or imines:

  • Target Compound : Achieves enantioselectivity up to 95% in chalcone synthesis via nitromethane additions .
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea (CAS 1429516-79-9): Replaces the cinchona backbone with a cyclohexyl group, reducing chiral complexity. Used in non-asymmetric catalysis .

Urea Derivatives

Urea analogs (-NHC(O)NH-) exhibit weaker hydrogen-bonding capacity:

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N''-[(9R)-6''-methoxycinchonan-9-yl]urea (CAS 1326239-56-8):
    • Lower catalytic efficiency in Mannich reactions compared to thiourea derivatives due to reduced substrate activation .
    • Molecular formula: C29H28F6N4O2; MW: 578.54 .
Feature Thiourea (Target) Urea Analog
H-bond Strength Strong Moderate
Catalytic Efficiency High Moderate
Example Application Enantioselective Mannich Limited to low-ee reactions

Comparison with Non-Cinchona Organocatalysts

Cyclohexyl-Based Thioureas

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea (CAS 1429516-79-9): Simpler structure but lacks the cinchona backbone’s chiral centers, resulting in lower enantioselectivity . Molecular weight: 525.63 .

Pyrrolidine Derivatives

  • 2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidine :
    • Used in asymmetric aldol reactions but requires co-catalysts for activation .

Performance in Key Reactions

  • Mannich Reaction: Target compound achieves >90% ee for β-amino acid derivatives, outperforming urea analogs .
  • Conjugate Addition :
    • 9-epi-DHQT (8α,9S isomer) yields 92% ee in nitrostyrene additions, while the 9R variant may favor other substrates .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring trifluoromethyl groups and a cinchonan moiety, contributes to its pharmacological potential.

  • Molecular Formula : C29H30F6N4OS
  • Molecular Weight : 596.63 g/mol
  • CAS Number : 852913-19-0

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines, with IC50 values ranging from 3 to 14 µM in studies involving pancreatic, prostate, and breast cancer cells. Notably, it has been effective against human leukemia cell lines with an IC50 as low as 1.50 µM .

Cell Line IC50 (µM)
Pancreatic Cancer7 - 20
Prostate Cancer3 - 14
Breast Cancer<20
Human Leukemia1.50

2. Anti-inflammatory Properties

Thiourea derivatives are recognized for their anti-inflammatory effects. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness against resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .

4. Neuroprotective Effects

Emerging research highlights the neuroprotective effects of thiourea derivatives, including this compound. It has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . The IC50 values against AChE and BChE were found to be in the range of 33.27–93.85 nM and 105.9–412.5 nM respectively.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the anticancer efficacy of various thiourea derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells, leading to apoptosis as evidenced by increased LDH levels and cell cycle arrest in the S phase .

Neuroprotective Study

Another study investigated the neuroprotective effects of thiourea derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .

Q & A

Q. What synthetic methodologies are documented for this thiourea derivative, and how can reaction parameters be optimized for reproducibility?

The compound is synthesized via nucleophilic addition of an amine to an isothiocyanate. Key parameters include:

  • Solvent selection : THF or DCM, with triethylamine as a base to neutralize HCl byproducts .
  • Reaction time : Minimum 2 hours under reflux to ensure completion .
  • Purification : Column chromatography (petroleum ether/diethyl ether) or recrystallization from hexane to achieve >95% purity . Optimization may involve adjusting molar ratios (amine:isothiocyanate = 1:1.2) and temperature (40–60°C) to minimize side products.

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

A multi-technique approach is essential:

  • IR spectroscopy : Confirm thiourea C=S stretch at ~1086 cm⁻¹ .
  • Multinuclear NMR : ¹H NMR resolves aromatic protons (δ 7.1–7.7 ppm) and chiral centers; ¹⁹F NMR identifies trifluoromethyl groups (δ -57 to -61 ppm) .
  • HRMS : Validate molecular mass (e.g., [M+H]+ m/z 381.0491 observed vs. 381.0475 calculated) .
  • HPLC : Purity assessment using C18 columns (ACN/water gradient) .

Q. How should researchers prepare stable stock solutions for biological assays, given solubility limitations?

The compound exhibits limited aqueous solubility. Recommended formulations:

ComponentConcentrationRole
DMSO10% v/vPrimary solvent
Tween 805% v/vSurfactant
Saline85% v/vAqueous diluent
Prepare a 10 mM stock in DMSO, then dilute with Tween 80/saline to final working concentrations. Vortex thoroughly to prevent precipitation .

Advanced Research Questions

Q. What methodologies resolve enantiomeric discrepancies in the cinchonan-9-yl moiety, and how does stereochemistry impact biological activity?

  • Chiral separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate (9R) and (9S) enantiomers .
  • Activity correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., 50 nM for (9R) vs. >1 µM for (9S) in malaria studies) .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm configuration .

Q. How can contradictory results in antimicrobial activity across studies be reconciled?

Discrepancies often arise from:

  • Assay variability : Standardize inoculum density (1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
  • Solvent interference : Limit DMSO to ≤1% in final assays to avoid cytotoxicity .
  • Compound stability : Perform LC-MS to verify integrity after 24-hour incubation in assay media .

Q. What strategies improve bioavailability for in vivo pharmacokinetic studies?

  • Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
  • Prodrug modification : Acetylate the thiourea group to reduce metabolic degradation; monitor hydrolysis via enzymatic assays .
  • Tissue distribution : Radiolabel with ¹⁸F for PET imaging to track uptake in target organs .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data reported in literature?

  • Systematic testing : Compare solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using nephelometry .
  • Co-solvent screening : Evaluate cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance solubility .
  • Thermodynamic analysis : Calculate logP (estimated 4.2 ± 0.3) to predict partitioning behavior .

Structure-Activity Relationship (SAR) Guidance

Q. What functional groups are critical for optimizing target binding, and how can they be modified?

  • Trifluoromethyl groups : Replace with Cl or CF₂H to assess hydrophobic/hydrogen-bonding contributions .
  • Methoxy substitution : Synthesize 6'-OH or 6'-NO₂ analogs to study electronic effects on cinchona alkaloid interactions .
  • Thiourea linker : Substitute with urea or carbamate to evaluate hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.